2-(3,5-Dimethylpyridin-2-yl)acetic acid
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetic acid typically involves the reaction of 3,5-dimethylpyridine with a suitable acetic acid derivative. One common method is the alkylation of 3,5-dimethylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: A precursor in the synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetic acid.
2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with similar structural features.
2-(3,5-Dimethylpyridin-2-yl)ethylamine: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(2)8(10-5-6)4-9(11)12/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
BKYGYFHJXVRUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CC(=O)O)C |
Origin of Product |
United States |
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